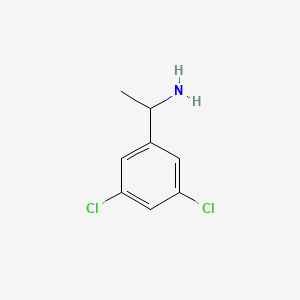

1-(3,5-Dichlorophenyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C8H9Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring and an ethanamine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,5-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the ethanamine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon is frequently used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used under basic conditions.

Major Products:

Oxidation: 3,5-Dichlorobenzaldehyde or 3,5-dichlorobenzoic acid.

Reduction: 1-(3,5-Dichlorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1-(3,5-Dichlorophenyl)ethanamine is a versatile compound with diverse applications in scientific research.

- Chemistry It serves as a building block in the synthesis of complex organic molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a precursor for developing pharmaceutical agents.

- Industry It is utilized in the production of agrochemicals and specialty chemicals.

Biological Activities

Research indicates that this compound interacts with various biological targets.

- Neurotransmitter Systems Studies have explored its potential effects on serotonin and norepinephrine reuptake inhibition, suggesting applications in treating mood disorders like depression and anxiety.

- Receptor Binding The compound may exhibit binding affinity to specific receptors in the central nervous system, although detailed receptor profiles require further study.

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Inhibits reuptake of serotonin and norepinephrine, potentially influencing mood. |

| Antimicrobial Properties | Exhibits potential antimicrobial activity, although specific mechanisms need study. |

| Chiral Properties | Chirality may lead to varied biological effects compared to its enantiomers. |

Case Studies

- Hypertension Research In studies involving spontaneously hypertensive rats treated with varying doses of 2-(3,5-Dichlorophenyl)ethanamine, researchers observed a dose-dependent reduction in blood pressure. The results indicated that the compound's mechanism involves direct inhibition of PNMT activity.

- Pharmacological Investigations Another study focused on the compound's interaction with adrenergic receptors revealed that it could potentially serve as a lead compound for developing new antihypertensive agents. The binding affinity and inhibitory effects on various receptors were assessed using radiolabeled assays.

Enantiomers

- (R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride This chiral compound is characterized by its unique molecular structure, including a dichlorophenyl group attached to an ethanamine backbone. It is known for its potential applications in pharmacology and medicinal chemistry due to its biological activity and interaction with various biological targets. It exhibits biological activities, particularly as a selective inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition can affect drug metabolism and efficacy, making the compound of interest in pharmacological studies. Additionally, its ability to penetrate the blood-brain barrier suggests potential applications in central nervous system disorders.

- (S)-1-(3,5-Dichlorophenyl)ethanamine The enantiomer of (S)-1-(3,5-Dichlorophenyl)ethanamine with potentially different biological activities.

Mécanisme D'action

The mechanism of action of 1-(3,5-dichlorophenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

- 1-(3,4-Dichlorophenyl)ethanamine

- 1-(2,4-Dichlorophenyl)ethanamine

- 1-(2,3-Dichlorophenyl)ethanamine

Comparison: 1-(3,5-Dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the benzene ring. This positioning can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological or chemical properties, making it a compound of particular interest in research .

Activité Biologique

1-(3,5-Dichlorophenyl)ethanamine, also known as (R)-1-(3,5-dichlorophenyl)ethanamine hydrochloride, is a chiral compound with a significant potential for various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₈H₉Cl₂N

- Molecular Weight : Approximately 190.07 g/mol

- Structure : The compound features a dichlorophenyl group attached to an ethanamine backbone, with chlorine atoms positioned at the 3 and 5 positions on the phenyl ring. This specific arrangement significantly influences its chemical reactivity and biological activities.

Inhibition of Cytochrome P450 Enzymes

This compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and efficacy, making the compound of interest in pharmacological studies. Its ability to penetrate the blood-brain barrier suggests potential applications in central nervous system disorders.

Interaction with Neurotransmitter Receptors

The compound exhibits significant interaction with various neurotransmitter receptors. Research indicates that it may act as a neurotransmitter analog, influencing neurotransmitter release and uptake. This modulation can lead to changes in physiological processes, potentially offering therapeutic avenues for neurological disorders.

Case Studies and Research Findings

- Hypertension Research : A study involving spontaneously hypertensive rats demonstrated that treatment with this compound resulted in a dose-dependent reduction in blood pressure. The mechanism was linked to direct inhibition of phenylethanolamine N-methyltransferase (PNMT) activity, suggesting its potential as an antihypertensive agent.

- Pharmacological Investigations : Another investigation assessed the compound's binding affinity to adrenergic receptors using radiolabeled assays. The results indicated that it could serve as a lead compound for developing new antihypertensive agents due to its inhibitory effects on these receptors.

The mechanism of action involves the interaction with specific molecular targets within the body. It is believed to modulate neurotransmitter receptor activity and influence signal transduction pathways. This modulation can lead to alterations in neurotransmitter dynamics, affecting various physiological processes.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(3,5-Dichlorophenyl)ethanamine | C₈H₉Cl₂N | Inhibitor of neurotransmitter regulation |

| (S)-1-(3,5-Dichlorophenyl)ethanamine | C₈H₉Cl₂N | Potential analog with similar effects |

The positioning of chlorine atoms significantly affects their reactivity and interaction with biological targets, leading to different pharmacological profiles.

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNJVRIGZRAWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.